molecular formula C14H9N3 B15345196 Acenaphtho[1,2-d]pyrimidin-8-amine CAS No. 74836-66-1

Acenaphtho[1,2-d]pyrimidin-8-amine

Cat. No.: B15345196
CAS No.: 74836-66-1
M. Wt: 219.24 g/mol
InChI Key: ZKSXGPJLCLFABE-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-d]pyrimidin-8-amine: is a fused heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring, resulting in a rigid and planar structure that can interact with biological molecules and other chemical entities in distinctive ways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acenaphtho[1,2-d]pyrimidin-8-amine typically involves multi-component reactions (MCRs) that are known for their efficiency and high atom economy. One common method involves the reaction of acenaphthoquinone with aminouracil derivatives in the presence of ethanol under reflux conditions . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of acenaphthoquinone as a starting material suggest that scalable production could be achieved through optimization of these laboratory-scale reactions. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of industrial production.

Chemical Reactions Analysis

Types of Reactions

Acenaphtho[1,2-d]pyrimidin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism by which acenaphtho[1,2-d]pyrimidin-8-amine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its interaction with human serum albumin (HSA) has been studied using photometric and fluorimetric titration, suggesting that the compound can bind to HSA and potentially modulate its function . Additionally, the compound’s planar structure allows it to intercalate into DNA, which could be a basis for its anticancer activity.

Comparison with Similar Compounds

Acenaphtho[1,2-d]pyrimidin-8-amine can be compared with other fused heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

74836-66-1

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine

InChI

InChI=1S/C14H9N3/c15-14-16-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)17-14/h1-7H,(H2,15,16,17)

InChI Key

ZKSXGPJLCLFABE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CN=C(N=C4C3=CC=C2)N

Origin of Product

United States

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